

Comparative Analysis of the UCHL1 Probe 8RK64 and its Stereoisomeric Negative Control JYQ88

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Compound of Interest		
Compound Name:	8RK64	
Cat. No.:	B10825134	Get Quote

This guide provides a detailed comparative analysis of the chemical probe **8RK64** and its negative control, JYQ88. Developed as a tool to study the deubiquitinating enzyme (DUB) Ubiquitin carboxy-terminal hydrolase L1 (UCHL1), **8RK64** is a potent, covalent inhibitor.[1][2] JYQ88 serves as a crucial negative control for in-cell experiments, allowing researchers to distinguish specific effects of UCHL1 inhibition from off-target or compound-related artifacts.[2] Interestingly, while **8RK64** and JYQ88 are enantiomers, they exhibit differential selectivity for UCHL1 and the related protein PARK7 (also known as DJ-1), providing a fascinating case study in stereospecific inhibition.[3][4]

Data Presentation: Physicochemical and Pharmacological Properties

The following tables summarize the key properties of **8RK64** and JYQ88 for easy comparison.

Table 1: General Properties



Property	8RK64 (Active Probe)	JYQ88 (Negative Control)	Reference
Target(s)	UCHL1 (primary), PARK7 (off-target)	PARK7 (primary), UCHL1 (weak)	[1][3][5]
Molecular Weight	360.4 g/mol	360.4 g/mol	[1]
Mechanism of Action	Covalent, slowly reversible binding	Covalent binding	[2][3]
Recommended Use	Chemical probe for UCHL1	Negative control for 8RK64 studies	[1]
Cell Assay Conc.	Up to 3 μM	N/A (used for comparison)	[1]

| In Vivo Use | Zebrafish (up to 50 μ M) | N/A |[1] |

Table 2: In Vitro Potency and Selectivity (IC50 Values)

Target Enzyme	8RK64 IC50	JYQ88 IC50	Fold Selectivity (JYQ88/8RK64)	Reference
UCHL1	~0.32 µM	~11.1 - 12.9 µM	~40-85 fold less potent	[6][4][5]
PARK7/DJ-1	Binds	~0.13 μM	JYQ88 is more potent for PARK7	[3][4]
UCHL3	~216 μM	Not Reported	>675-fold vs. UCHL1	[5]

| UCHL5 | >> 200 μM | Not Reported | >625-fold vs. UCHL1 |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize **8RK64** and JYQ88.



UCHL1 Inhibition Assay (Fluorogenic Substrate)

This assay quantifies the inhibitory potency of compounds against purified UCHL1 enzyme.

- Objective: To determine the IC50 value of an inhibitor for UCHL1.
- Materials:
 - Recombinant human UCHL1 protein.
 - Fluorogenic DUB substrate (e.g., Ub-Rhodamine110-Glycine or Ub-Rho-morpholine).[5]
 - Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.05% BSA.
 - Test compounds (8RK64, JYQ88) dissolved in DMSO.
 - 384-well, low-volume, black assay plates.
 - Plate reader capable of fluorescence detection.

Procedure:

- Prepare serial dilutions of the test compounds (e.g., 8RK64, JYQ88) in DMSO. Further dilute into the assay buffer.
- Add a fixed concentration of recombinant UCHL1 enzyme to each well of the assay plate.
- Add the diluted compounds to the wells containing the enzyme. Include DMSO-only wells
 as a positive control (no inhibition) and wells with no enzyme as a negative control
 (background fluorescence).
- Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30-60 minutes) at 37°C to allow for binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Ub-Rhodamine110) to all wells.
- Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., Excitation/Emission wavelengths appropriate for Rhodamine110).



- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Activity-Based Protein Profiling (ABPP) Competition Assay

This cellular assay assesses target engagement and selectivity in a complex biological sample, such as a cell lysate.[1]

- Objective: To confirm that 8RK64 engages with UCHL1 in a cellular context and to assess its selectivity against other DUBs.
- Materials:
 - Cell lysate (e.g., from HEK293T cells).
 - Test compounds (8RK64, JYQ88).
 - Activity-based probe with a reporter tag (e.g., 8RK59, the fluorescent version of 8RK64, or a broad-spectrum DUB probe like Cy5-Ub-PA).[7]
 - SDS-PAGE gels and associated reagents.
 - In-gel fluorescence scanner.
- Procedure:
 - Harvest cells and prepare a total cell lysate. Determine the total protein concentration.
 - Aliquot the cell lysate into separate tubes.
 - Treat the lysate aliquots with increasing concentrations of the competitor compound (8RK64 or JYQ88) for 1 hour at 37°C. Include a DMSO control.
 - Following the pre-incubation, add the fluorescent activity-based probe (e.g., 8RK59) to all samples and incubate for another 30-60 minutes.[4] This probe will label any DUBs whose



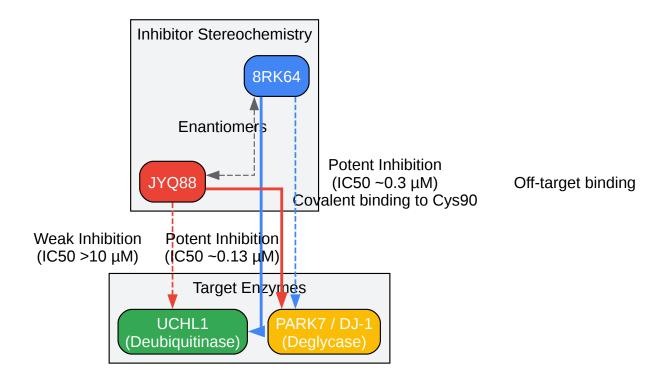
active sites are not already occupied by the competitor compound.

- Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
- Separate the proteins by SDS-PAGE.
- Scan the gel using a fluorescence scanner to visualize the labeled DUBs. The band corresponding to UCHL1 should decrease in intensity as the concentration of the effective competitor (8RK64) increases.
- o (Optional) Stain the gel with Coomassie Blue to visualize total protein loading as a control.

Visualizations: Pathways and Workflows Mechanism of Action and Selectivity

The diagram below illustrates the covalent binding of **8RK64** to the active site cysteine of UCHL1, leading to its inhibition. It also depicts the differential selectivity profile of the enantiomers **8RK64** and JYQ88 against UCHL1 and its off-target, PARK7.





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Caption: Differential selectivity of enantiomers 8RK64 and JYQ88 for UCHL1 and PARK7.

Experimental Workflow: Competitive ABPP

This workflow outlines the key steps in a competitive activity-based protein profiling experiment used to determine the target engagement and selectivity of an inhibitor in a complex proteome.



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Caption: Workflow for a competitive activity-based protein profiling (ABPP) experiment.

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